N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 946199-85-5
VCID: VC4497807
InChI: InChI=1S/C17H20FN3O2S/c1-21(2)15(13-7-8-24-11-13)10-20-17(23)16(22)19-9-12-3-5-14(18)6-4-12/h3-8,11,15H,9-10H2,1-2H3,(H,19,22)(H,20,23)
SMILES: CN(C)C(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)C2=CSC=C2
Molecular Formula: C17H20FN3O2S
Molecular Weight: 349.42

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide

CAS No.: 946199-85-5

Cat. No.: VC4497807

Molecular Formula: C17H20FN3O2S

Molecular Weight: 349.42

* For research use only. Not for human or veterinary use.

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide - 946199-85-5

Specification

CAS No. 946199-85-5
Molecular Formula C17H20FN3O2S
Molecular Weight 349.42
IUPAC Name N'-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N-[(4-fluorophenyl)methyl]oxamide
Standard InChI InChI=1S/C17H20FN3O2S/c1-21(2)15(13-7-8-24-11-13)10-20-17(23)16(22)19-9-12-3-5-14(18)6-4-12/h3-8,11,15H,9-10H2,1-2H3,(H,19,22)(H,20,23)
Standard InChI Key IXWZFYDFVSAZFD-UHFFFAOYSA-N
SMILES CN(C)C(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)C2=CSC=C2

Introduction

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic organic compound with a unique chemical structure, featuring a dimethylamino group, a thiophen-3-yl group, and a fluorobenzyl group linked by an oxalamide moiety. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential applications as a building block in organic synthesis and as a biochemical probe.

Synthesis Methods

The synthesis of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide typically involves multiple steps:

  • Preparation of Intermediates:

    • 2-(Dimethylamino)-2-(thiophen-3-yl)ethylamine: Synthesized via reductive amination of 2-(thiophen-3-yl)acetaldehyde with dimethylamine.

    • 4-Fluorobenzylamine: Obtained by reducing 4-fluorobenzonitrile using lithium aluminum hydride.

  • Formation of the Oxalamide:

    • The final product is formed by reacting the intermediates with oxalyl chloride in the presence of a base like triethylamine.

Chemical Reactions and Applications

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide can undergo various chemical reactions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide.

  • Reduction: Using reducing agents such as sodium borohydride.

  • Substitution: Nucleophilic substitution reactions, particularly at the fluorobenzyl group.

This compound has applications in:

  • Chemistry: As a building block in organic synthesis.

  • Biology: As a biochemical probe to study cellular processes.

  • Medicine: Explored for its potential therapeutic properties.

Comparison with Similar Compounds

Similar compounds, such as N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorobenzyl)oxalamide, share structural similarities but differ in their side chains and potential biological activities. The presence of a thiophen-3-yl group in N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide may confer distinct chemical and biological properties compared to other oxalamides.

CompoundStructural FeaturesPotential Applications
N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamideThiophen-3-yl, fluorobenzylBiochemical probe, therapeutic agent
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorobenzyl)oxalamideDimethylamino, fluorobenzylOrganic synthesis, drug candidate

Given the lack of specific data on N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide in the provided sources, further research is needed to fully explore its properties and applications.

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